molecular formula C13H9F4NO2S B2608075 3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 670271-92-8

3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B2608075
CAS No.: 670271-92-8
M. Wt: 319.27
InChI Key: NHTAYPYTIUGLJR-UHFFFAOYSA-N
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Description

3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound of significant interest in pharmacological and biochemical research. This benzenesulfonamide derivative is offered for research purposes to investigate its potential biological activities and mechanisms of action. Benzenesulfonamide compounds are a prominent class in medicinal chemistry, renowned for their versatility and wide spectrum of biological activities, which include serving as key scaffolds for inhibitors of enzymes like carbonic anhydrase . The trifluoromethyl phenyl group is a common feature in many modern pharmaceuticals and research compounds due to its ability to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . While the specific profile of this compound is under investigation, research on structurally similar sulfonamides provides strong direction for its application. A closely related compound, 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (known as m-3M3FBS), has been identified in scientific literature as a direct activator of phospholipase C (PLC) . PLC is a key enzyme in cellular signal transduction, hydrolyzing membrane phospholipids to generate second messengers that trigger calcium release from intracellular stores . Studies on m-3M3FBS have demonstrated its ability to significantly increase cytoplasmic calcium concentrations, a mechanism that has been linked to the induction of apoptosis in certain cancer cell lines, such as monocytic leukemia and human gastric cancer cells . Consequently, this class of compounds is investigated for its potential effects on vascular smooth muscle reactivity and in oncological research . This product is intended for laboratory research use only by qualified professionals. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO2S/c14-10-4-2-6-12(8-10)21(19,20)18-11-5-1-3-9(7-11)13(15,16)17/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTAYPYTIUGLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Formation of Triazole Intermediates

  • 3-amino-1H-1,2,4-triazoles (e.g., compounds 5–7 ) are synthesized via condensation of aminoguanidine bicarbonate with carboxylic acids, followed by cyclization .

  • These intermediates are then reacted with sulfonyl chloride derivatives (e.g., 8–12 ) in solvents like acetonitrile or DMF under magnetic stirring at room temperature .

Sulfonamide Formation

  • The reaction between triazoles and sulfonyl chlorides proceeds via nucleophilic substitution, yielding 1H-1,2,4-triazol-3-yl benzenesulfonamides (e.g., 13–27 ) in moderate yields (50%–62%) .

  • Key reagents : Acetonitrile or DMF as solvents, with no catalyst explicitly mentioned .

Reaction Mechanism

The synthesis mechanism involves:

  • Nucleophilic Attack : The amine group of the triazole reacts with the electrophilic sulfonyl chloride derivative.

  • Elimination of Hydrochloric Acid : Forms the sulfonamide bond.

  • Formation of Triazole-Sulfonamide Adducts : The triazole ring remains intact, and the sulfonamide group is introduced .

Spectroscopic Analysis

  • FT-IR :

    • Absence of NH stretching vibrations (3456–3208 cm⁻¹) in the final product, confirming amine conversion .

    • Sulfonamide peaks at 1,396–1,340 cm⁻¹ (symmetric stretching) and 1,188–1,141 cm⁻¹ (asymmetric stretching) .

  • ¹H-NMR :

    • Aromatic protons as double doublets or multiplets.

    • Triazole protons as singlets at 7.48–8.32 ppm (compounds 23–27 ) .

  • ¹⁹F-NMR :

    • Trifluoromethyl groups exhibit signals at −64.72 to −68.16 ppm .

Technique Key Observations
FT-IRLoss of NH stretch; sulfonamide peaks at 1,396–1,340 cm⁻¹ and 1,188–1,141 cm⁻¹
¹H-NMRTriazole protons as singlets (7.48–8.32 ppm)
¹⁹F-NMRTrifluoromethyl signals at −64.72 to −68.16 ppm

Fluorination Reactions

While the compound itself contains a trifluoromethyl group, related fluorination studies highlight:

  • Diazonium Salt Reactions : Fluorination of aromatic rings using diazonium tetrafluoroborates and silver trifluoromethanesulfonate .

  • Solvent Effects : DMA (dimethylacetamide) and DMF yield higher fluorination efficiency compared to DCM or acetone .

Solvent Effects on Reaction Yields

Solvent Yield (%)
DMA68
DMF54
DCM0

Vascular Smooth Muscle Reactivity

  • Compounds with similar sulfonamide structures (e.g., 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide ) increase vascular reactivity via calcium influx modulation .

  • Mechanism : Enhanced intracellular calcium release from both extracellular and intracellular stores .

Structural Similarity and Biological Potential

Compound Key Features
4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamideAntimicrobial activity; benzamide group
2,4,5-TrifluorobenzenesulfonamideMultiple fluorine substitutions; enhanced reactivity

Considerations for Optimization

  • Yield Improvement : Adjusting solvent ratios (e.g., DMA/H₂O) or reagent equivalents (e.g., silver trifluoromethanesulfonate) .

  • Functional Group Interactions : The trifluoromethyl group’s electron-withdrawing effects influence reactivity and biological activity .

This compound’s synthesis and reactivity highlight the importance of nucleophilic substitution and solvent selection in fluorinated aromatic sulfonamides. Its structural features, including the trifluoromethyl group, contribute to its biological activity and potential therapeutic applications.

Scientific Research Applications

Antimicrobial and Anticancer Activity

Research indicates that compounds similar to 3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide exhibit notable biological activity. These compounds are being explored for their potential as drugs targeting bacterial infections and cancer treatment. The trifluoromethyl group enhances the biological potency of these compounds, making them effective against various pathogens and tumor cells.

Mechanism of Action Studies

Studies involving the interaction of this compound with biological targets are crucial for understanding its mechanism of action. Techniques such as binding affinity assays and structure-activity relationship (SAR) studies have been employed to optimize the compound for therapeutic use. For instance, modifications to the sulfonamide moiety have shown to influence cytotoxicity against cancer cell lines significantly .

Structure-Activity Relationships

The structure-activity relationship of sulfonamides has been extensively studied, revealing that the introduction of fluorinated groups can enhance the reactivity and efficacy of these compounds. For example, modifications in the position of the trifluoromethyl group have been linked to increased potency against specific biological targets .

Pesticidal Properties

Due to its chemical structure, this compound has potential applications as an agricultural chemical. Its biological activity suggests it could be developed into pesticides targeting specific pests or pathogens affecting crops. The sulfonamide functional group is known for its effectiveness in inhibiting microbial growth, which can be advantageous in agricultural settings.

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of sulfonamides containing trifluoromethyl groups exhibit increased cytotoxicity against various cancer cell lines (e.g., Hep3B and A549). These studies typically employ MTT assays to measure cell viability after exposure to different concentrations of the compound .

Vascular Reactivity Studies

Research has shown that certain derivatives can significantly influence vascular smooth muscle reactivity by modulating calcium influx, which may have implications for cardiovascular therapies . This highlights the compound's potential beyond traditional antibacterial or anticancer roles.

Comparison with Similar Compounds

2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS)

  • Structure : Methyl groups at the 2,4,6-positions of the benzene ring.
  • Activity : Activates phospholipase C (PLC) with low micromolar EC₅₀ and sensitizes TRPA1 channels, enhancing calcium-dependent signaling pathways. The meta-substituted trifluoromethylphenyl group is critical for PLC activation, as the ortho-substituted analog (o-3M3FBS) is inactive .
  • Key Difference : The trimethyl substituents in m-3M3FBS enhance steric bulk compared to the single fluorine substituent in the target compound, likely affecting target selectivity and potency .

4-Methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

  • Structure : Methyl group at the para position of the benzene ring.
  • Physicochemical Properties : Molecular weight 315.31 g/mol. The methyl group increases hydrophobicity but lacks the electronegative influence of fluorine.

3,4-Diamino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

  • Structure: Amino groups at the 3,4-positions of the benzene ring.
  • Activity: Amino groups introduce hydrogen-bonding capacity, which may enhance binding to charged or polar targets.

Halogen-Substituted Analogs

3-Chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide

  • Structure : Chlorine at the 3-position and methoxy group at the 4-position.
  • Key Difference : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding precision in sterically constrained environments. The additional furyl and thienyl groups introduce heterocyclic diversity, altering pharmacokinetic profiles .

2,5-Dichloro-N-(3’-acryloylphenyl)benzenesulfonamide Derivatives

  • Structure : Dichloro substitution on the benzene ring.
  • Activity : Exhibits antimicrobial and antioxidant properties, suggesting that halogenation patterns influence redox activity and microbial target engagement. Fluorine’s smaller size in the target compound may allow better penetration into hydrophobic binding pockets .

Pharmacokinetic and Bioavailability Comparisons

Beta-3 Adrenergic Receptor Agonist Sulfonamides

  • Example: (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-(4-trifluoromethylphenyl)thiazol-2-yl]benzenesulfonamide.
  • Key Findings : Systemic clearance in rats (30 ml/min/kg) and monkeys (10 ml/min/kg) correlates with hepatic extraction rates. The target compound’s fluorine substituent may reduce metabolic degradation compared to pyridyl or morpholine derivatives, though direct data are lacking .

4-(Trifluoromethyl)benzenesulfonamide

  • Reactivity : Lower yields in thioamide synthesis due to electron-withdrawing trifluoromethyl groups, suggesting reduced nucleophilic reactivity compared to fluorine-substituted analogs. This highlights the fluorine atom’s balanced electronic effects in the target compound .

Biological Activity

3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms, particularly the trifluoromethyl group, can significantly influence the pharmacological properties of the compound, enhancing its metabolic stability and bioavailability. This article reviews recent findings on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10F4N1O2S\text{C}_13\text{H}_10\text{F}_4\text{N}_1\text{O}_2\text{S}

This structure features a sulfonamide functional group, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide moiety can inhibit various enzymes and receptors, which may play a role in different therapeutic areas:

  • Enzyme Inhibition : Sulfonamides are known to act as inhibitors of carbonic anhydrase, which is crucial for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
  • Antimicrobial Activity : The compound may exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the chemical structure can significantly affect the biological activity of sulfonamides. For instance, the introduction of a trifluoromethyl group at the para position of the phenyl ring has been associated with increased potency against certain biological targets compared to non-fluorinated analogs .

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the cytotoxic effects of various sulfonamide derivatives, including those similar to this compound, against cancer cell lines such as Jurkat and HT29. The results indicated that certain derivatives exhibited IC50 values comparable to standard anticancer drugs like doxorubicin .
  • Antimicrobial Properties : Another investigation focused on the antibacterial efficacy of trifluoromethyl-substituted sulfonamides. The findings suggested that these compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, potentially due to their ability to disrupt bacterial folate synthesis pathways .

Comparative Analysis

The following table summarizes key findings on the biological activity of this compound compared to other related compounds:

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAnticancer<10
SulfanilamideAntibacterial15
Trifluoromethyl sulfonamide derivativeAntiviral20

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide?

  • Methodology :

  • Step 1 : React 3-fluoro-benzenesulfonyl chloride with 3-(trifluoromethyl)aniline in a polar aprotic solvent (e.g., dichloromethane) under nitrogen.
  • Step 2 : Use a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Step 3 : Purify via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Key Validation : Confirm structure via 1H^1H-/19F^{19}F-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
  • Stability Testing : Store aliquots at -20°C, 4°C, and room temperature; monitor degradation via LC-MS over 6 months.
  • Critical Parameters : Report % purity, degradation products (e.g., desulfonylated byproducts), and optimal storage conditions .

Q. What in vitro assays are suitable for initial screening of bioactivity?

  • Methodology :

  • TRPA1 Sensitization : Use dorsal root ganglion (DRG) neurons; measure intracellular Ca2+^{2+} flux using Fura-2 AM dye upon co-application with agonists like allyl isothiocyanate (AITC) .
  • PLC Activation : Quantify inositol trisphosphate (IP3) levels in HEK293 cells transfected with PLC-coupled receptors, comparing efficacy to known activators like m-3M3FBS .

Advanced Research Questions

Q. How does the fluorine substitution at the para position influence TRPA1 sensitization compared to methyl-substituted analogs?

  • Methodology :

  • Comparative Studies : Use patch-clamp electrophysiology to measure TRPA1 currents in transfected cells. Compare 3-fluoro derivative with 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (EC50_{50}, activation kinetics).
  • Structural Insights : Perform molecular docking simulations using TRPA1 crystal structures (PDB: 3J9P) to assess fluorine’s role in hydrogen bonding or steric effects .

Q. What experimental strategies resolve contradictions in reported PLC activation efficacies across cell types?

  • Methodology :

  • Cell-Specific Factors : Compare PLC isoform expression (e.g., β1 vs. γ1) via Western blotting in HEK293, CHO, and primary endothelial cells.
  • Buffer Optimization : Test activity in Ca2+^{2+}-free vs. Ca2+^{2+}-replete buffers to isolate G protein-coupled vs. Ca2+^{2+}-dependent PLC pathways.
  • Data Normalization : Use dual-reporter assays (e.g., PLC activity + cytosolic pH) to control for cell viability .

Q. How can researchers profile metabolites of this compound in hepatic microsomal assays?

  • Methodology :

  • Incubation : Treat liver microsomes with NADPH and 10 µM compound; quench at 0, 15, 30, 60 minutes.
  • Metabolite ID : Use UPLC-QTOF-MS (positive/negative ionization) with MetaboLynx software.
  • Key Metabolites : Look for hydroxylation at the benzene ring or sulfonamide cleavage, as seen in related benzenesulfonamides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.